molecular formula C22H19F2NO4S B2485237 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-97-7

2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate

Cat. No.: B2485237
CAS No.: 343373-97-7
M. Wt: 431.45
InChI Key: ZUFVZQOBZUZXSL-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2,6-dimethylphenyl group and a 2,4-difluoro(phenylsulfonyl)anilino group attached to an acetate moiety.

Preparation Methods

The synthesis of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.

Scientific Research Applications

2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO4S/c1-15-7-6-8-16(2)22(15)29-21(26)14-25(20-12-11-17(23)13-19(20)24)30(27,28)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVZQOBZUZXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)CN(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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